N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” is a complex organic compound. It contains a chloroacetyl group, which is a chlorinated acyl chloride . This compound is bifunctional, making it a useful building block in chemical synthesis . The compound also contains a benzohydrazide group, which is often used in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” could involve the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another synthesis method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” would be complex due to the presence of multiple functional groups. The chloroacetyl group has a molecular formula of C2H2Cl2O and a molecular weight of 112.943 . The benzohydrazide group would add additional complexity to the molecular structure.Chemical Reactions Analysis
The chloroacetyl group in “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” can easily form esters and amides . The benzohydrazide group can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This makes the compound versatile in chemical reactions, especially in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” would be influenced by its functional groups. Chloroacetyl chloride, for example, is a colorless to yellow liquid with a density of 1.42 g/mL, a melting point of -22 °C, and a boiling point of 106 °C . It reacts with water and generates hydrochloric acid .Scientific Research Applications
- CTMBH has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing cytotoxicity and apoptosis induction. The compound’s ability to inhibit tumor growth and metastasis makes it an attractive candidate for further study in cancer therapy .
- CTMBH exhibits antimicrobial activity against bacteria, fungi, and viruses. Its mechanism involves disrupting cell membranes and inhibiting essential enzymes. As a result, it could find applications in developing novel antimicrobial agents or coatings for medical devices .
- Chemists utilize CTMBH as a versatile building block in organic synthesis. Its unique structure allows for functionalization at different positions, enabling the creation of diverse derivatives. These derivatives can serve as intermediates for drug development or other bioactive compounds .
- CTMBH possesses chelating properties due to its hydrazide and methoxy groups. It can form stable complexes with metal ions, making it useful in metal extraction, environmental remediation, and analytical chemistry .
- Researchers have explored CTMBH as a ligand for synthesizing metal nanoparticles (e.g., gold, silver, or palladium). These nanoparticles find applications in catalysis, sensors, and drug delivery systems .
- CTMBH derivatives have been investigated for PDT, a non-invasive cancer treatment. In PDT, light activates photosensitizers, leading to localized cell damage. CTMBH-based photosensitizers show potential for targeted cancer therapy .
Anticancer Activity
Antimicrobial Properties
Organic Synthesis
Metal Ion Chelation
Nanoparticle Synthesis
Photodynamic Therapy (PDT)
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .
Mode of Action
Compounds with an n-terminal 2-chloroacetyl group have been studied for their ability to undergo thioether macrocyclization . This process involves the formation of a macrocycle with cysteine residues, leading to the creation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Biochemical Pathways
Compounds that inhibit wrn helicase can potentially affect dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .
Result of Action
Compounds that inhibit wrn helicase can potentially disrupt dna repair and replication processes, leading to genomic instability and cell death .
properties
IUPAC Name |
N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)15-14-10(16)6-13/h4-5H,6H2,1-3H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXQUPPFMKJOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.